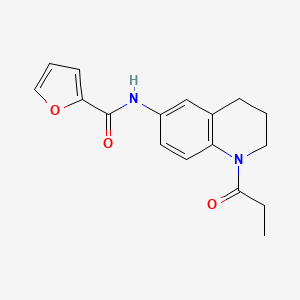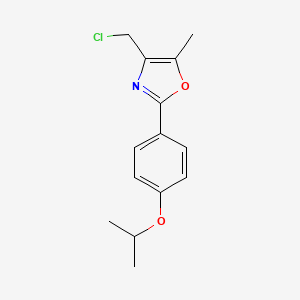
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole (CIPMMO) is a synthetic compound composed of chlorine, methyl, isopropoxy, phenyl and oxazole groups. It is a white or yellowish crystalline solid with a molecular weight of 281.76 g/mol. CIPMMO has multiple applications in the fields of science and technology, including synthesis, research and development, and drug discovery.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has been used in a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as amides and esters, and has also been used as a catalyst in organic reactions. In addition, 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has been used in the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and anti-tumor agents.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is not completely understood. However, it is believed that the chlorine atom in the molecule can form a strong bond with the hydroxyl group of the target molecule, leading to the formation of a stable complex. This complex can then undergo a variety of chemical reactions, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole have not been extensively studied. However, it is believed that 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole may have a variety of effects on the body, such as modulating the activity of enzymes and altering the activity of certain hormones. In addition, 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole may have a role in the regulation of gene expression and cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is relatively inexpensive and can be easily obtained from chemical suppliers. However, 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole can be toxic in high concentrations and should be handled with care.
Orientations Futures
Given the potential applications of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole, there are numerous areas of research that could be explored in the future. These include further investigation into the biochemical and physiological effects of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole, as well as the development of new synthesis methods and applications. Additionally, research could be conducted into the potential use of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole as a therapeutic agent, as well as its potential as a diagnostic tool. Finally, further studies into the mechanism of action of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole could provide valuable insight into its potential therapeutic applications.
Propriétés
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-9(2)17-12-6-4-11(5-7-12)14-16-13(8-15)10(3)18-14/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCAWAAYLBWMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid](/img/structure/B2899221.png)
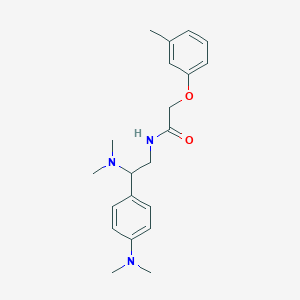

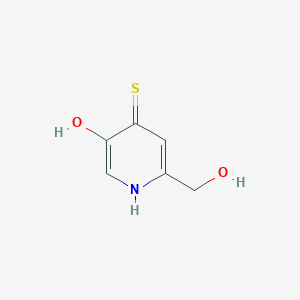
![Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2899225.png)
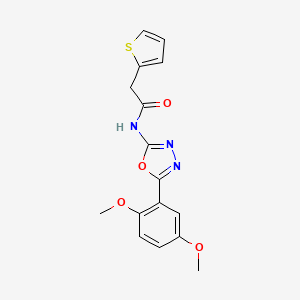
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2899228.png)
![3-((6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B2899230.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2899234.png)
